molecular formula C23H48Sn B12538437 Tributyl(2,3,5,5-tetramethylhept-2-EN-1-YL)stannane CAS No. 656824-59-8

Tributyl(2,3,5,5-tetramethylhept-2-EN-1-YL)stannane

Cat. No.: B12538437
CAS No.: 656824-59-8
M. Wt: 443.3 g/mol
InChI Key: RZHYDAIYRXJZLU-UHFFFAOYSA-N
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Description

Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is an organotin compound characterized by a tributyltin core bonded to a branched alkenyl substituent (2,3,5,5-tetramethylhept-2-en-1-yl). Organotin compounds are widely utilized in industrial applications, including biocides, catalysts, and polymer stabilizers. The unique structure of this compound—featuring a sterically hindered alkene with multiple methyl groups—likely enhances its thermal stability and modulates reactivity compared to linear or less-substituted analogs.

Properties

CAS No.

656824-59-8

Molecular Formula

C23H48Sn

Molecular Weight

443.3 g/mol

IUPAC Name

tributyl(2,3,5,5-tetramethylhept-2-enyl)stannane

InChI

InChI=1S/C11H21.3C4H9.Sn/c1-7-11(5,6)8-10(4)9(2)3;3*1-3-4-2;/h2,7-8H2,1,3-6H3;3*1,3-4H2,2H3;

InChI Key

RZHYDAIYRXJZLU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C(C)CC(C)(C)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane can be synthesized through the reaction of tributylstannyl chloride with 2,3,5,5-tetramethylhept-2-en-1-yl lithium or Grignard reagents. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane undergoes various chemical reactions, including:

    Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form organotin oxides and reduction reactions to form organotin hydrides.

Common Reagents and Conditions

    Radical Reactions: Typically involve radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.

    Substitution Reactions: Common reagents include halides, alkoxides, and amines, with solvents like dichloromethane or THF.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

    Radical Reactions: Products include various substituted alkanes and alkenes.

    Substitution Reactions: Products depend on the nucleophile used, often resulting in new organotin compounds.

    Oxidation and Reduction: Products include organotin oxides and hydrides.

Scientific Research Applications

Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane involves the homolytic cleavage of the tin-hydrogen bond, generating tin-centered radicals. These radicals can initiate or propagate radical chain reactions, making the compound a valuable reagent in radical chemistry. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds exhibit diverse properties depending on their substituents. Below is a comparative analysis of Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane and structurally related tributylstannane derivatives (Table 1).

Table 1: Comparison of Tributylstannane Derivatives

CAS Number Compound Name Substituent Group Key Properties/Applications
N/A This compound Branched alkenyl (C11H19) High steric hindrance; potential catalyst or stabilizer
2155-70-6 Tributyl (methacryloyloxy) stannane Methacryloyloxy (C4H5O2) Polymerizable group; used in acrylic resins
3090-36-6 Tributyl (lauroyloxy) stannane Lauroyloxy (C12H23O2) Lipophilic; possible biocide or plastic additive
7094-94-2 (Chloroacetoxy)triphenylstannane Chloroacetoxy (C2H2ClO2) Electrophilic reactivity; fungicidal applications
4782-29-0 [(Phthaloylbis(oxy)]bis(tributylstannane) Phthaloyl-linked bis-stannane Cross-linking agent for polymers

Key Structural and Functional Differences

Substituent Reactivity :

  • The branched alkenyl group in the target compound provides significant steric hindrance, which may reduce nucleophilic attack or hydrolysis compared to ester-containing derivatives like Tributyl (methacryloyloxy) stannane .
  • Tributyl (lauroyloxy) stannane ’s long alkyl chain enhances lipophilicity, making it suitable for hydrophobic coatings, whereas the target compound’s unsaturated branch may favor catalytic interactions.

Thermal and Chemical Stability: The conjugated alkene in the target compound likely improves thermal stability relative to ester-linked stannanes (e.g., Tributyl (methacryloyloxy) stannane), which are prone to ester hydrolysis . [(Phthaloylbis(oxy)]bis(tributylstannane) ’s dimeric structure increases molecular weight and cross-linking efficiency, unlike the monomeric target compound.

Applications: Methacryloyloxy and lauroyloxy derivatives are common in polymer chemistry, whereas the target compound’s steric profile may make it more effective in asymmetric catalysis or stabilization of light-sensitive materials. Chloroacetoxy-substituted stannanes exhibit higher electrophilicity, favoring biocidal activity, a trait less pronounced in the alkenyl-substituted target compound.

Research Findings and Implications

While direct studies on this compound are scarce, inferences can be drawn from analogous compounds:

  • Catalytic Potential: The alkene moiety may enable coordination to transition metals, suggesting utility in Stille coupling or other cross-coupling reactions, though further validation is needed.
  • Environmental Impact : Compared to phenyltin analogs (e.g., (Chloroacetoxy)triphenylstannane), tributyltins generally exhibit higher bioaccumulation risks, necessitating careful handling .

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